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molecular formula C5H3ClN4 B582432 4-Chloroimidazo[2,1-f][1,2,4]triazine CAS No. 1206825-03-7

4-Chloroimidazo[2,1-f][1,2,4]triazine

Cat. No. B582432
M. Wt: 154.557
InChI Key: FNGVVEJUMKPTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181221B2

Procedure details

A mixture of ethyl 1-amino-1H-imidazole-2-carboxylate (C-4) (800 mg, 5.16 mmol, 1.0 eq) and formamidine acetate (2.68 g, 25.78 mmol, 5.0 eq) in EtOH (100 mL) is stirred at reflux overnight. The resulting mixture is cooled to RT. The solid is collected by filtration, rinsed with EtOH (3×2 mL) and petroleum ether (2 mL×3), and then dried in vacuo to afford the product, imidazo[1,2-f][1,2,4]triazin-4-ol (C-5). Imidazo[1,2-f][1,2,4]triazin-4-ol (C-5) (400 mg, 2.94 mmol, 1.0 eq) is dissolved in POCl3 (10 mL, 109.2 mmol, 37.1 eq) and the resulting mixture is stirred at reflux for 2 h. The mixture is concentrated in vacuo to remove POCl3. The residue is poured into ice water (30 mL) and neutralized with saturated aqueous NaHCO3 solution to adjust the pH to 6-7 while keeping the temperature below 5° C. The mixture is extracted with ethyl acetate (30 mL×4). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on silica gel (16% ethyl acetate in petro ether) to afford the product, 4-chloroimidazo[1,2-f][1,2,4]triazine (C-6).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[C:4]2[C:6]([N:8]=[CH:9][NH:10][N:3]2[CH:2]=1)=O.O=P(Cl)(Cl)[Cl:13]>>[CH:1]1[N:5]=[C:4]2[C:6]([Cl:13])=[N:8][CH:9]=[N:10][N:3]2[CH:2]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C1=CN2C(=N1)C(=O)N=CN2
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove POCl3
ADDITION
Type
ADDITION
Details
The residue is poured into ice water (30 mL)
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (30 mL×4)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column chromatography on silica gel (16% ethyl acetate in petro ether)

Outcomes

Product
Name
Type
product
Smiles
C1=CN2C(=N1)C(=NC=N2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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